N-Boc-4-piperidinemethanol
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-4-piperidinemethanol and its derivatives involves several key strategies, including nucleophilic substitution reactions, cyclization reactions, and the control of stereocenters. For instance, the synthesis of N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine] was achieved using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by nucleophilic substitution, cyano-reduction, and cyclization reactions, yielding a 48% product yield (Wang Qian-y, 2015).
Molecular Structure Analysis
Molecular structure and spectroscopic studies, such as FT-IR, FT-Raman, UV-Vis, and NMR, have been conducted to characterize N-Boc-4-piperidinemethanol derivatives. Density Functional Theory (DFT) has been utilized to determine the optimized geometrical parameters and vibrational assignments. For example, the molecular structure, spectroscopic properties, and chemical reactivity of 1-Benzyl-4-(N-Boc-amino)piperidine were extensively studied, providing insights into its electronic and structural features (S. Janani et al., 2020).
Chemical Reactions and Properties
N-Boc-4-piperidinemethanol participates in various chemical reactions, leading to the formation of complex structures. Its reactivity has been exploited in the lithiation-substitution processes, intramolecular cyclizations, and the formation of nitrogen-containing diketones. For instance, reactions with aromatic aldehydes led to nitrogen-containing 1,5-diketones, demonstrating its utility in synthetic organic chemistry (T. I. Akimova et al., 2015).
Physical Properties Analysis
The physical properties of N-Boc-4-piperidinemethanol derivatives, such as solubility, melting point, and stability, are crucial for their application in synthesis. These properties are often influenced by the molecular structure and substituents present on the piperidine ring. Computational studies have provided insights into the solvent effect on the electronic properties of N-Boc-piperidine-4-carboxylic acid, highlighting the importance of polar and non-polar interactions (M. Vimala et al., 2021).
Scientific Research Applications
Synthesis of Nitrogen-Containing Compounds : N-Boc-piperidin-4-one is utilized to synthesize nitrogen-containing 1,5-diketones, leading to hydroxypyran structures and domino-reactions with o-phenylenediamine (Akimova, Deryabin, & Trofimenko, 2015).
Preparation of Spiropiperidine Analogs : It serves as an intermediate in preparing spiropiperidine analogues of maraviroc, offering a new synthetic route to spirolactam piperidines (Mullen, Miel, & Mckervey, 2010).
Enantioenriched Piperidine Fragments : Its kinetic resolution leads to enantioenriched functionalizable piperidine fragments, useful in drug discovery (Choi, Meijer, Silvestri, & Coldham, 2022).
Potential Anticancer Activity : 1-Benzyl-4-(N-Boc-amino)piperidine exhibits promising anticancer activity against VEGFR-2 Kinase inhibitor receptors (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Synthesis of Piperidine Alkaloids : Its resolution allows for the synthesis of piperidine alkaloids like sedamine and allosedamine (Angoli, Barilli, Lesma, Passarella, Riva, Silvani, & Danieli, 2003).
Biocatalytic Synthesis Applications : It's used in a biocatalytic process to produce (S)-N-Boc-3-hydroxypiperidine, an intermediate for ibrutinib synthesis, with industrial applications (Chen, Fan, Zhang, Wu, Wang, Lin, & Wei, 2017).
Electronic Property Studies : N-BOC-Piperidine-4-Carboxylic acid demonstrates significant changes in electronic properties in different solvents, impacting protein interactions (Vimala, Mary, Ramalakshmi, Muthu, & Irfan, 2021).
Enantioselective Synthesis : Catalytic dynamic resolution of N-Boc-2-lithiopiperidine enables highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines, including tobacco alkaloid anabasine (Beng & Gawley, 2011).
Behavioral Effects in Animal Studies : 1-Boc-piperidine reduces binge-eating behavior and anxiety in rats, showing potential for psychiatric applications (Guzmán-Rodríguez, Chávez‐Reyes, Vázquez-León, Soriano-Ursúa, Rosalez, Allende, & Marichal-Cancino, 2021).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEDVGRUGMPBHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377291 | |
Record name | N-Boc-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-piperidinemethanol | |
CAS RN |
123855-51-6 | |
Record name | N-Boc-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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